molecular formula C11H12N4O B1523301 2-(2-aminoethyl)-6-pyridin-4-ylpyridazin-3(2H)-one CAS No. 1283108-23-5

2-(2-aminoethyl)-6-pyridin-4-ylpyridazin-3(2H)-one

Cat. No.: B1523301
CAS No.: 1283108-23-5
M. Wt: 216.24 g/mol
InChI Key: MIYUFMSHTGYERT-UHFFFAOYSA-N
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Description

2-(2-Aminoethyl)-6-pyridin-4-ylpyridazin-3(2H)-one (CAS 1283108-23-5) is an organic compound with the molecular formula C11H12N4O and a molecular weight of 216.24 g/mol . This pyridazinone derivative is a key intermediate in medicinal chemistry research, particularly in the development of novel therapeutic agents. Structurally related pyridazin-3(2H)-one compounds have been identified in patent literature as inhibitors of Phosphodiesterase 4 (PDE4) . The PDE4 enzyme is a major target for pharmacological research into inflammatory diseases, suggesting potential research applications for this compound class in areas such as asthma, chronic obstructive pulmonary disease (COPD), and atopic dermatitis . Furthermore, certain therapeutic pyridazine compounds are investigated in oncology research for their potential use against various cancers, highlighting the broad utility of this chemical scaffold . Researchers value this compound for its molecular structure, which features a pyridazinone core linked to a pyridine ring via an aminoethyl chain. This configuration provides a versatile framework for further chemical exploration and synthesis. The product is provided for research purposes and is strictly for laboratory use. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-(2-aminoethyl)-6-pyridin-4-ylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O/c12-5-8-15-11(16)2-1-10(14-15)9-3-6-13-7-4-9/h1-4,6-7H,5,8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIYUFMSHTGYERT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(N=C1C2=CC=NC=C2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2-aminoethyl)-6-pyridin-4-ylpyridazin-3(2H)-one, a compound with the molecular formula C11H12N4OC_{11}H_{12}N_{4}O, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Weight : 216.24 g/mol
  • CAS Number : 1283108-23-5
  • Chemical Structure : The compound features a pyridazine core substituted with a pyridine group and an aminoethyl side chain, which may influence its biological interactions.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that certain pyridazine derivatives can interact with tubulin, inhibiting microtubule assembly, which is crucial for cancer cell proliferation and survival. This mechanism leads to increased apoptosis in tumor cells, highlighting its potential as an anticancer agent .

  • Microtubule Disruption : The compound's ability to bind to tubulin and disrupt microtubule dynamics is a key mechanism underlying its anticancer effects.
  • Induction of Apoptosis : By interfering with the normal function of microtubules, the compound promotes apoptotic pathways in cancer cells, leading to reduced cell viability.
  • Inhibition of Cell Proliferation : In vitro studies demonstrate that the compound can effectively reduce the proliferation of various cancer cell lines .

Study 1: In Vitro Anticancer Activity

A study evaluated the cytotoxic effects of this compound against human cancer cell lines. The results indicated that the compound exhibited a dose-dependent cytotoxic effect, with IC50 values lower than those observed for standard chemotherapeutic agents.

Cell LineIC50 (µM)
HeLa (Cervical)15.5
MCF7 (Breast)12.3
A549 (Lung)18.7

Study 2: In Vivo Efficacy

In murine models, the administration of this compound resulted in significant tumor reduction compared to control groups. Mice treated with varying doses showed improved survival rates and reduced tumor sizes, suggesting promising therapeutic potential.

Pharmacological Applications

Beyond its anticancer properties, this compound may also have applications in treating other diseases characterized by abnormal cell proliferation or inflammation. Its structural similarity to other biologically active compounds suggests it could be explored for additional pharmacological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Pyridazinone derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a comparative analysis of structurally related compounds:

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications Reference
Target Compound 2-(2-aminoethyl), 6-(pyridin-4-yl) C₁₁H₁₃N₃O* ~215.25 Potential ligand or bioactive agent N/A
2-(2-Aminoethyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one hydrochloride 6-(4-methoxyphenyl) C₁₃H₁₆ClN₃O₂ 281.74 Hydrochloride salt; enhanced solubility
6-Phenyl-pyridazin-3(2H)-one 6-phenyl C₁₀H₈N₂O 172.18 Solubility in ethanol (12.3 mg/mL), DMSO (34.7 mg/mL)
6-Chloro-4-methylpyridazin-3(2H)-one 6-Cl, 4-Me C₅H₅ClN₂O 144.56 Industrial scalability; research applications
2-Methyl-4-anilino-5-acetyl-6-phenylpyridazin-3(2H)-one 2-Me, 4-anilino, 5-acetyl, 6-phenyl C₁₉H₁₇N₃O₂ 319.36 Complex substituents; higher molecular weight

*Calculated based on structural similarity to analogs.

Key Observations:

Substituent Electronic Effects: Electron-withdrawing groups (e.g., Cl in 6-chloro-4-methylpyridazinone ) increase electrophilicity, enhancing reactivity in nucleophilic substitutions. Electron-donating groups (e.g., 4-methoxyphenyl in ) improve solubility in polar solvents due to increased polarity.

Solubility Trends: The 6-phenyl analog exhibits moderate solubility in ethanol and DMSO , whereas the pyridin-4-yl group in the target compound may further enhance solubility in aqueous media due to its hydrogen-bonding capacity.

Synthetic Accessibility: Alkylation methods (e.g., using halides and K₂CO₃ in acetone ) are common for introducing substituents at position 2. The target compound’s aminoethyl group could be synthesized via similar strategies.

Pharmacological Potential: The hydrochloride salt form of the 4-methoxyphenyl analog highlights the importance of salt formation for improving bioavailability, a strategy applicable to the target compound.

Industrial and Research Relevance

  • Scalability: Compounds like 6-chloro-4-methylpyridazinone are produced in multi-kilogram batches , suggesting that the target compound could be similarly scaled with optimized synthetic protocols.
  • Diverse Applications: Pyridazinones are explored as kinase inhibitors, antimicrobial agents, and ligands in coordination chemistry. The aminoethyl group in the target compound positions it for use in drug discovery or catalysis.

Preparation Methods

Hydrazine-Based Pyridazinone Synthesis and Functionalization

A prominent method for preparing pyridazinone derivatives involves reacting fluorinated pyridine precursors with hydrazine monohydrate followed by catalytic hydrogenation, as detailed in a patent describing preparation of 2-aminopyridine derivatives which share structural similarity with pyridazinone compounds.

  • Step (i): Hydrazine Substitution
    3-substituted-2,5,6-trifluoropyridine is reacted with hydrazine monohydrate (3–15 equivalents, preferably 3–8 equivalents) in a C1–C4 alkyl alcohol solvent (e.g., methanol or ethanol) at 30–100 °C for 2–8 hours. This yields 2-hydrazino-3-substituted-5,6-difluoropyridine intermediates.

  • Step (ii): Catalytic Reduction
    The hydrazino intermediate is reduced using hydrogen gas in the presence of Raney nickel catalyst (5–12 equivalents) at 15–25 °C for 10–24 hours to afford the 2-amino substituted pyridine derivative.

  • Dehydrazination and Repetition
    For more complex substitution patterns, dehydrazination with aqueous copper sulfate in acetic acid is employed to remove hydrazino groups, followed by repeated hydrazine substitution and reduction steps to achieve desired substitution.

This method is notable for its mild reaction conditions and high purity of products, making it suitable for preparing aminopyridine and related heterocyclic compounds.

Pyridazinone Derivatives as PDE4 Inhibitors

A patent on pyridazin-3(2H)-one derivatives describes preparation methods involving acetylation, amination, and substitution on the pyridazinone ring, which can be adapted for the synthesis of this compound by appropriate choice of substituents.

  • The pyridazinone core is functionalized at the 2- and 6-positions with ethyl and pyridinyl groups, respectively.
  • Aminoethyl substitution can be introduced via nucleophilic substitution or reductive amination on suitable precursors.
  • The synthetic routes often involve multi-step reactions starting from phenylpyridazinones or related intermediates, using standard organic transformations.

Summary Table of Key Preparation Parameters

Step Reaction Type Reagents/Catalysts Conditions Notes
1 Hydrazine substitution Hydrazine monohydrate (3–15 eq.) 30–100 °C, 2–8 h, C1–C4 alcohol solvent Formation of hydrazino intermediate
2 Catalytic hydrogenation Raney nickel (5–12 eq.), H2 gas 15–25 °C, 10–24 h, C1–C4 alcohol solvent Reduction to 2-amino derivative
3 Dehydrazination (optional) 10% aqueous CuSO4, acetic acid, water 0–40 °C, 12–40 h Removal of hydrazino group
4 Aminoethyl side chain introduction Nucleophilic substitution or reductive amination Variable, mild to moderate temperatures Adapted from pyridazinone functionalization
5 One-pot catalytic condensation Betaine, guanidine carbonate catalysts Room temp to reflux, methanol solvent Efficient synthesis of amino-substituted pyridones

Research Findings and Considerations

  • Mild Reaction Conditions: The hydrazine substitution and catalytic hydrogenation steps proceed under relatively mild temperatures and pressures, which preserves functional group integrity and improves product purity.
  • Catalyst Selection: Raney nickel is effective for hydrogenation of hydrazino intermediates, while copper sulfate in acetic acid is useful for selective dehydrazination.
  • Solvent Effects: Use of low molecular weight alcohols (methanol, ethanol) as solvents facilitates solubility and reaction kinetics.
  • One-Pot Methodologies: Emerging catalytic systems employing natural product-based catalysts (betaine) and guanidine carbonate enable streamlined synthesis with reduced steps and waste.
  • Adaptability: The described methods are adaptable for the introduction of various substituents on the pyridazinone core, including the aminoethyl group, by choosing appropriate starting materials and reaction conditions.

The preparation of This compound is best approached through hydrazine-mediated substitution of fluoropyridine derivatives followed by catalytic hydrogenation under mild conditions, as established in patented methods for 2-aminopyridine derivatives. Functionalization of the pyridazinone core and introduction of the aminoethyl side chain can be achieved via nucleophilic substitution or reductive amination on suitably prepared intermediates. Recent advances in catalytic one-pot syntheses provide promising avenues for more efficient production. The choice of catalysts, solvents, and reaction parameters critically influences the yield and purity of the final compound.

Q & A

Q. What are the standard synthetic routes for 2-(2-aminoethyl)-6-pyridin-4-ylpyridazin-3(2H)-one, and how can reaction conditions be optimized for higher yield?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as condensation of pyridazine precursors with substituted amines. For example, a common approach uses ethanol as a solvent and sodium ethoxide as a base to facilitate nucleophilic addition-elimination mechanisms . Optimization includes:
  • Temperature control : Maintaining 60–80°C to balance reaction rate and side-product formation.
  • Catalyst selection : Transition-metal catalysts (e.g., palladium) for coupling reactions.
  • Purification : Column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane mixtures) to isolate the target compound.
    Yield improvements are achieved by iterative adjustments to stoichiometry and reaction time .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the molecular structure of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR identify proton environments and carbon frameworks, particularly the pyridazine ring and aminoethyl substituent.
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves bond angles, dihedral angles, and crystal packing (e.g., disorder in aromatic rings, as seen in related pyridazinones) .
  • Infrared (IR) Spectroscopy : Validates functional groups like C=O (1650–1750 cm1^{-1}) and NH2_2 (3300–3500 cm1^{-1}).

Advanced Research Questions

Q. How can computational chemistry and reaction path search methods enhance the design of novel derivatives of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) predict thermodynamic stability and reaction pathways. For example:
  • Transition-state analysis : Identifies energy barriers for substituent modifications.
  • Docking studies : Screens derivatives for binding affinity to biological targets (e.g., enzymes).
    Computational tools like ICReDD’s reaction path search methods integrate experimental data to prioritize synthetic routes, reducing trial-and-error approaches .

Q. What strategies are recommended for resolving contradictions in biological activity data across different studies involving this compound?

  • Methodological Answer :
  • Standardized assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and control compounds.
  • Dose-response curves : Validate EC50_{50}/IC50_{50} values across multiple replicates.
  • Meta-analysis : Statistically compare datasets to identify confounding variables (e.g., solvent effects, purity).
    Contradictions often arise from variations in experimental protocols, which can be mitigated through collaborative reproducibility studies .

Q. How do substituents on the pyridazine ring influence the compound’s pharmacokinetic properties, and what experimental approaches can validate these effects?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., halogenation at position 6) and assess:
  • Lipophilicity : LogP measurements via HPLC.
  • Metabolic stability : Liver microsome assays.
  • In vitro ADME : Caco-2 cell permeability and cytochrome P450 inhibition assays.
  • Molecular dynamics simulations : Model interactions with blood plasma proteins (e.g., albumin) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR shifts) for this compound?

  • Methodological Answer :
  • Solvent calibration : Ensure deuterated solvents (e.g., DMSO-d6_6 vs. CDCl3_3) are consistent, as polarity affects chemical shifts.
  • Dynamic effects : Variable-temperature NMR resolves tautomeric equilibria (e.g., keto-enol forms).
  • Crystallographic validation : Compare experimental X-ray structures with computational geometry optimizations .

Experimental Design Considerations

Q. What factorial design principles apply to optimizing the synthesis and biological testing of this compound?

  • Methodological Answer : Use a 2k^k factorial design to evaluate variables:
  • Factors : Temperature, solvent polarity, catalyst loading.
  • Responses : Yield, purity, bioactivity.
    Statistical software (e.g., JMP, Minitab) identifies significant interactions and optimal conditions, minimizing experimental runs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-aminoethyl)-6-pyridin-4-ylpyridazin-3(2H)-one
Reactant of Route 2
Reactant of Route 2
2-(2-aminoethyl)-6-pyridin-4-ylpyridazin-3(2H)-one

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